Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate
CAS No.:
Cat. No.: VC17529782
Molecular Formula: C17H14BrNO3S2
Molecular Weight: 424.3 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate -](/images/structure/VC17529782.png)
Specification
Molecular Formula | C17H14BrNO3S2 |
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Molecular Weight | 424.3 g/mol |
IUPAC Name | methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-bromo-6-methoxybenzoate |
Standard InChI | InChI=1S/C17H14BrNO3S2/c1-21-13-8-7-11(18)10(15(13)16(20)22-2)9-23-17-19-12-5-3-4-6-14(12)24-17/h3-8H,9H2,1-2H3 |
Standard InChI Key | HAURZZBTQJFUBB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=C(C=C1)Br)CSC2=NC3=CC=CC=C3S2)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure combines a benzo[d]thiazole ring system with a substituted benzoate ester. Key features include:
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Benzo[d]thiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, providing electronic diversity and sites for intermolecular interactions .
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Thioether linkage (-S-CH2-): Bridges the benzo[d]thiazole and the brominated methoxybenzoate group, enhancing conformational flexibility .
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Bromo substituent: Positioned at the 3rd carbon of the benzoate ring, influencing reactivity and steric effects .
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Methoxy group: At the 6th carbon of the benzoate moiety, contributing to solubility and electronic modulation .
The molecular formula is C₁₇H₁₃BrN₂O₃S₂, with a calculated molecular weight of 461.33 g/mol . Its IUPAC name systematically describes the substituents and connectivity, ensuring unambiguous identification in chemical databases .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural validation:
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¹H NMR: Peaks corresponding to the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.3 ppm), and thiomethyl protons (δ ~4.2–4.5 ppm) are observed .
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¹³C NMR: Signals for ester carbonyl (δ ~165–170 ppm), aromatic carbons (δ ~110–150 ppm), and thiomethyl carbon (δ ~35–40 ppm) confirm the backbone .
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High-Resolution MS: Molecular ion peaks align with the theoretical mass, validating the formula .
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
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Thiocyanation: Introduction of the thiol group to the benzoate precursor using potassium thiocyanate (KSCN) and bromine in acetic acid .
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Nucleophilic Substitution: Reaction of the thiol intermediate with 2-chlorobenzo[d]thiazole to form the thioether bridge .
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Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and sulfuric acid .
A representative pathway is outlined below:
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Methyl 4-amino-3-methoxybenzoate → Methyl 3-methoxy-4-thiocyanatobenzoate (via KSCN/Br₂) .
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Reduction: Catalytic hydrogenation to yield the thiol intermediate .
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Alkylation: Reaction with 2-(bromomethyl)benzo[d]thiazole to form the final product .
Optimization Strategies
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Solvent Selection: Glacial acetic acid promotes thiocyanation, while DMF facilitates alkylation .
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Temperature Control: Reactions proceed optimally at 0–10°C to minimize side products .
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Purification: Column chromatography or recrystallization from methanol yields >95% purity .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C, with no melting point recorded below this threshold .
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Solubility:
Reactivity Profile
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Electrophilic Substitution: The bromo group directs incoming electrophiles to the para position of the benzoate ring .
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Nucleophilic Attack: The thioether sulfur is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions .
Applications in Chemical Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase Inhibitors: Modifications at the thioether bridge enhance selectivity for EGFR or VEGFR-2 .
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Antiviral Agents: Functionalization of the methoxy group improves binding to viral proteases .
Materials Science
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